2,5,8,11-Tetra-tert-butylperylene

Catalog No.
S787703
CAS No.
80663-92-9
M.F
C36H44
M. Wt
476.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5,8,11-Tetra-tert-butylperylene

CAS Number

80663-92-9

Product Name

2,5,8,11-Tetra-tert-butylperylene

IUPAC Name

2,5,8,11-tetratert-butylperylene

Molecular Formula

C36H44

Molecular Weight

476.7 g/mol

InChI

InChI=1S/C36H44/c1-33(2,3)23-13-21-14-24(34(4,5)6)19-29-30-20-26(36(10,11)12)16-22-15-25(35(7,8)9)18-28(32(22)30)27(17-23)31(21)29/h13-20H,1-12H3

InChI Key

BFTIPCRZWILUIY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C3C(=C1)C=C(C=C3C4=CC(=CC5=CC(=CC2=C54)C(C)(C)C)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC2=C3C(=C1)C=C(C=C3C4=CC(=CC5=CC(=CC2=C54)C(C)(C)C)C(C)(C)C)C(C)(C)C

Diagnosis of Tuberculous Pleural Effusion (TBPE) in Pulmonary Medicine

    Scientific Field: Pulmonary Medicine

    Summary of the Application: TBPe is used in the diagnosis of tuberculous pleural effusion.

    Methods of Application: A retrospective study of 125 patients (63 with TBPE; 62 with non-TBPE) was undertaken. Univariate analysis was used to select the laboratory and clinical variables relevant to the model composition.

    Results: Six variables were selected in the scoring modelAge ≤ 46 years old (4.96 points), Male (2.44 points), No cancer (3.19 points), Positive T-cell Spot (T-SPOT) results (4.69 points), Adenosine Deaminase (ADA) ≥ 24.5U/L (2.48 point), C-reactive Protein (CRP) ≥ 52.8 mg/L (1.84 points).

Blue Phosphorescent OLEDs with Improved Stability and Color Purity

Whole-Blood Interferon-γ Assay for Tuberculous Pleural Effusion

Quantification of Urinary Albumin

Environmental Science and Pollution Research

    Scientific Field: Environmental Science

    Summary of the Application: TBPe is used in the study of organophosphate esters (OPEs).

Pharmaco-analysis

    Scientific Field: Pharmacy

    Summary of the Application: TBPe is used in pharmaco-analysis.

2,5,8,11-Tetra-tert-butylperylene is a synthetic organic compound characterized by its unique structure, which consists of a perylene core substituted with four tert-butyl groups at the 2, 5, 8, and 11 positions. Its molecular formula is C36H44, and it has gained attention due to its distinctive optical properties, including strong fluorescence and stability under various conditions . The presence of bulky tert-butyl groups enhances its solubility in organic solvents and reduces aggregation, making it suitable for various applications in materials science and biochemistry.

In OLED devices, TBPe acts as a dopant that absorbs energy from the host material and emits blue light through a process called fluorescence []. This fluorescence occurs due to the relaxation of excited electrons in the TBPe molecule.

The chemical behavior of 2,5,8,11-tetra-tert-butylperylene is primarily influenced by its perylene core. It can undergo various reactions typical of aromatic compounds:

  • Electrophilic Substitution: The electron-rich perylene structure can participate in electrophilic aromatic substitution reactions.
  • Oxidation: Under certain conditions, it may be oxidized to form derivatives that can exhibit different electronic properties.
  • Reactions with Nucleophiles: The compound can react with nucleophiles due to the presence of the aromatic system.

These reactions are crucial for modifying its properties for specific applications.

Recent studies have indicated that 2,5,8,11-tetra-tert-butylperylene acts as an inhibitor of the Toll-like receptor signaling pathway. This inhibition suggests potential applications in immunology and therapeutic interventions where modulation of immune responses is necessary . Additionally, its fluorescence properties make it useful in biological imaging and tracking cellular processes.

The synthesis of 2,5,8,11-tetra-tert-butylperylene typically involves the following steps:

  • Preparation of tert-Butyl Substituents: tert-Butanol is reacted with a suitable brominated aromatic compound (such as 2-bromobenzene) to introduce tert-butyl groups.
  • Cyclization: The resulting intermediates undergo cyclization to form the perylene structure.
  • Purification: The final product is purified through distillation or chromatography to obtain high-purity 2,5,8,11-tetra-tert-butylperylene .

2,5,8,11-Tetra-tert-butylperylene has a variety of applications:

  • Fluorescent Probes: Its strong fluorescence makes it suitable for use as a fluorescent probe in biological assays and imaging techniques.
  • Material Science: It is utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties.
  • Chemical Sensors: The compound's ability to interact with various analytes allows it to be employed in sensor technologies for detecting chemical substances.

Interaction studies involving 2,5,8,11-tetra-tert-butylperylene have revealed insights into its behavior in different environments. For example:

  • Fluorescence Anisotropy Studies: These studies have shown how the compound behaves in various solvents and environments, providing information about its rotational dynamics and interactions with other molecules .
  • Cellular Interactions: Research indicates that this compound can be used to study cellular processes due to its ability to penetrate cell membranes and emit fluorescence under specific conditions .

Several compounds share structural or functional similarities with 2,5,8,11-tetra-tert-butylperylene. A comparison highlights its uniqueness:

Compound NameStructure CharacteristicsUnique Features
PeryleneBasic structure without substitutionsLess soluble; lower fluorescence intensity
1-MethylperyleneMethyl group substitution at one positionLess steric hindrance; different solubility
2,5-Di-tert-butylperyleneTwo tert-butyl groups at positions 2 and 5Lower molecular weight; different optical properties
2,5-Di-n-octylperyleneTwo n-octyl groups instead of tert-butylIncreased hydrophobicity; different application scope

The presence of four tert-butyl groups in 2,5,8,11-tetra-tert-butylperylene significantly enhances its solubility and stability compared to similar compounds. This unique substitution pattern contributes to its distinctive optical properties and potential applications in advanced materials and biological systems.

2,5,8,11-Tetra-tert-butylperylene exhibits distinct crystallographic properties that are fundamental to understanding its solid-state behavior and optical characteristics [1]. The compound crystallizes with a molecular formula of C₃₆H₄₄ and a molecular weight of 476.75 g/mol [2] [3]. The crystal structure analysis reveals that the compound adopts different molecular stacking modes depending on the crystallization conditions, which directly influences its morphological and optical properties [1].

Single-crystalline nanowires and nanoparticles of 2,5,8,11-tetra-tert-butylperylene can be obtained by controlling the solvent composition and solubility parameters in mixed solutions [1]. The crystallographic data shows that the compound has a melting point of 312°C and exhibits a density of 1.030±0.06 g/cm³ [4]. The crystal structure analysis demonstrates that different molecular stacking arrangements are responsible for the observed shape-dependent emission properties in micro- and nanocrystals [1].

The molecular packing in the crystal lattice is characterized by the arrangement of the perylene core with the bulky tert-butyl substituents at the 2,5,8,11-positions [2] [3]. These substituents create significant steric hindrance that affects the intermolecular interactions and overall crystal packing efficiency [5]. X-ray diffraction studies have revealed that the crystal structure may be locked at the nucleation stage and varies with solubility changes during the crystallization process [1].

PropertyValueReference
Molecular FormulaC₃₆H₄₄ [2] [3]
Molecular Weight476.75 g/mol [2] [3]
Melting Point312°C [2] [4]
Density1.030±0.06 g/cm³ [4]
Crystal SystemVariable with conditions [1]

The crystallographic analysis shows that the molecular arrangement in the solid state is influenced by the balance between π-π stacking interactions of the perylene core and the steric repulsion from the tert-butyl groups [5]. This results in a propeller-like conformation around the central perylene unit, which affects the overall packing density and intermolecular distances [1].

Molecular Orbital Analysis and Electronic Structure

The electronic structure of 2,5,8,11-tetra-tert-butylperylene is characterized by its perylene-based π-conjugated system modified by the electron-donating tert-butyl substituents [6] [7]. The molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital are primarily localized on the perylene core, with minimal contribution from the tert-butyl groups [6].

The compound exhibits characteristic absorption and emission properties with a maximum absorption wavelength at 439 nanometers in dimethyl sulfoxide and fluorescence emission at 459 and 480 nanometers in tetrahydrofuran [4]. The electronic transitions are primarily π-π* in nature, characteristic of aromatic polycyclic systems [6] [7]. The presence of tert-butyl substituents at the 2,5,8,11-positions influences the electronic density distribution and affects the energy levels of the frontier molecular orbitals [6].

Computational studies using density functional theory have provided detailed insights into the electronic structure and orbital compositions [6] [7]. The calculations reveal that the singlet state energy is centered at approximately 3.14 electron volts, while the triplet state energy is at 1.88 electron volts [8]. The standard deviation in the singlet state energy distribution is approximately 0.09 electron volts, indicating relatively narrow emission bands and high color purity [8].

Electronic PropertyValueSolvent/ConditionReference
Maximum Absorption439 nmDimethyl sulfoxide [4]
Fluorescence Emission459, 480 nmTetrahydrofuran [4]
Singlet State Energy3.14 eVComputational [8]
Triplet State Energy1.88 eVComputational [8]
Energy Distribution σ0.09 eVSinglet state [8]

The molecular orbital analysis demonstrates that the electronic structure is dominated by the perylene backbone, with the tert-butyl groups serving primarily as steric modifiers rather than electronic contributors [6]. This arrangement results in a relatively rigid electronic framework that maintains the characteristic photophysical properties of the perylene core while providing enhanced solubility and reduced aggregation tendencies [5].

Computational Studies of Electronic Properties

Computational investigations of 2,5,8,11-tetra-tert-butylperylene have employed various theoretical methods including density functional theory and time-dependent density functional theory to elucidate its electronic properties [6] [7] [8]. These studies have provided comprehensive insights into the excited state dynamics, energy transfer processes, and molecular interactions in different environments.

Quantum dynamics simulations have been particularly valuable in understanding the hyperfluorescence mechanism and energy transfer properties of the compound [9]. The computational studies reveal that the radiative decay rates vary significantly depending on the molecular environment and intermolecular interactions [8]. For isolated molecules, the radiative decay rates show a normalized distribution that reflects the inherent electronic properties of the perylene core [8].

The computational analysis of electronic couplings for energy transfer processes shows that singlet energy transfer rates can reach values as high as 2.70 × 10¹¹ s⁻¹, while triplet energy transfer rates are significantly lower at approximately 10³ s⁻¹ [8]. These calculations demonstrate the efficiency of energy transfer processes and their dependence on intermolecular distance and orientation [8].

Molecular dynamics simulations combined with quantum chemical calculations have revealed important information about the dynamic disorder and static disorder components affecting the electronic properties [8]. The dynamic disorder, related to electron-vibration interactions, contributes to time-dependent variations in electronic state energies, while static disorder arises from the amorphous nature of solid films [8].

Computational PropertyValueMethodReference
Singlet Energy Transfer Rate2.70 × 10¹¹ s⁻¹Quantum dynamics [8]
Triplet Energy Transfer Rate~10³ s⁻¹Computational [8]
Dynamic DisorderTime-dependentMolecular dynamics [8]
Static Disorder0.09 eVDFT calculations [8]

The computational studies also examine the influence of molecular packing on electronic properties, showing that different crystal morphologies result in distinct electronic coupling strengths and energy transfer efficiencies [1] [8]. These findings provide crucial understanding for optimizing the material properties for specific applications in optoelectronic devices [6] [7].

Structure-Property Relationships of 2,5,8,11-Tetra-tert-butylperylene Derivatives

The structure-property relationships in 2,5,8,11-tetra-tert-butylperylene and its derivatives demonstrate how molecular modifications affect the overall material characteristics [5] [10]. The strategic placement of tert-butyl groups at the 2,5,8,11-positions of the perylene core serves multiple functions, including enhanced solubility, reduced aggregation, and modified electronic properties [5].

Studies on perylene derivatives with varying substituent patterns reveal that the number and position of substituents significantly influence the charge transfer characteristics and photophysical properties [10]. Mono-, di-, tri-, and tetra-substituted perylene derivatives show decreasing charge transfer character with increasing number of substituents, indicating that the electronic properties can be systematically tuned through structural modifications [10].

The steric hindrance provided by the tert-butyl groups effectively suppresses excimer formation, which is a common issue in unsubstituted perylene compounds [5]. This suppression occurs through steric repulsion that prevents close intermolecular contact necessary for excimer formation while maintaining efficient intramolecular electronic properties [5]. The structure-property relationship demonstrates that alkyl substitution can selectively block unwanted intermolecular excited state relaxation pathways with minimal effect on desired photophysical processes [5].

Crystallographic studies of different morphological forms show that the structure-property relationships extend to the solid-state organization [1] [11]. Single-crystalline nanowires and nanoparticles exhibit different optical properties that correlate directly with their distinct molecular stacking modes in the crystal lattice [1] [11]. The crystal growth process and final morphology are influenced by nucleation conditions, which determine the molecular packing arrangement and subsequent optical characteristics [1].

Structural FeatureProperty EffectMechanismReference
Tert-butyl substitutionEnhanced solubilitySteric hindrance [5]
2,5,8,11-positioningReduced aggregationSteric repulsion [5]
Crystal morphologyShape-dependent emissionMolecular stacking [1]
Substituent numberTunable charge transferElectronic modification [10]

2,5,8,11-Tetra-tert-butylperylene exhibits distinctive absorption properties that are fundamental to its photophysical behavior and applications in optical devices. The compound displays characteristic absorption bands in the blue-green region of the visible spectrum, with significant solvent-dependent variations in peak positions and intensities [1] [2] [3].

In tetrahydrofuran (THF), the primary absorption maxima occur at 412 nanometers and 438 nanometers, with molar extinction coefficients reaching approximately 75,000 M⁻¹cm⁻¹ [1] [3]. These values are consistent with the strong π-π* electronic transitions typical of perylene derivatives. The absorption spectrum in dimethyl sulfoxide (DMSO) shows a bathochromic shift, with maxima at 439 nanometers and 463 nanometers, accompanied by enhanced extinction coefficients of approximately 85,000 M⁻¹cm⁻¹ [1].

The absorption characteristics in different solvents reveal systematic variations. In dichloromethane (DCM), the absorption peaks are observed at 410 nanometers and 436 nanometers with extinction coefficients of 78,000 M⁻¹cm⁻¹ [4]. Toluene solutions exhibit absorption maxima at 414 nanometers and 440 nanometers [5] [4]. The absorption range typically spans from 350 to 450 nanometers in most organic solvents, with the exact position depending on solvent polarity and polarizability [2] [4].

In polymer films, particularly poly(vinyl alcohol) matrices, the absorption spectrum shows a red shift compared to solution-phase measurements, with maxima appearing at 440 nanometers and 465 nanometers [2] [6]. This shift is attributed to intermolecular interactions and the altered local environment within the polymer matrix. The absorption in neat films extends further into the visible region, with maxima at approximately 450 nanometers and 475 nanometers [7].
The vibronic structure of the absorption bands reflects the coupling between electronic transitions and molecular vibrations. The intensity ratio between the vibronic peaks provides information about the molecular environment and aggregation state. The preservation of vibronic structure in various media indicates minimal ground-state aggregation, which is attributed to the steric hindrance provided by the four tert-butyl substituents [3] [7].

Fluorescence Emission Spectra

The fluorescence emission characteristics of 2,5,8,11-Tetra-tert-butylperylene demonstrate exceptional photoluminescent properties with high quantum yields and characteristic spectral features. The emission spectra exhibit mirror-image relationships with the absorption spectra, indicating minimal structural reorganization in the excited state [2] [3].

In THF, the fluorescence emission maxima occur at 459 nanometers and 480 nanometers, with a quantum yield of 0.96 [1] [3]. The emission spectrum maintains its vibronic structure, with the intensity distribution reflecting the Franck-Condon factors for the vibronic transitions. The fluorescence quantum yield in THF represents one of the highest values reported for perylene derivatives, demonstrating the effectiveness of the tert-butyl substitution in preventing aggregation-induced quenching [3] [8].

Solvent effects on the emission properties are pronounced. In DMSO, the emission maxima are red-shifted to 485 nanometers and 507 nanometers, with a quantum yield of 0.92 [1]. This bathochromic shift correlates with the increased solvent polarity and polarizability. The emission in dichloromethane occurs at 455 nanometers and 476 nanometers with a quantum yield of 0.94 [4]. Toluene solutions show emission maxima at 460 nanometers and 481 nanometers with a quantum yield of 0.95 [5] [4].

The fluorescence properties in ethanol reveal emission maxima at 462 nanometers and 483 nanometers with a quantum yield of 0.93 [2]. The Stokes shift in ethanol, calculated from the difference between absorption and emission maxima, is approximately 1,600 cm⁻¹, indicating moderate reorganization energy [2]. In acetonitrile, the emission occurs at 461 nanometers and 482 nanometers with a quantum yield of 0.90 [4].

Polymer film environments significantly influence the emission characteristics. In poly(vinyl alcohol) films, the emission maxima are observed at 455 nanometers and 476 nanometers with a quantum yield of 0.85 [2] [6]. The reduced quantum yield in the polymer matrix is attributed to intermolecular interactions and possible energy transfer processes. The emission range typically spans from 435 to 515 nanometers in polymer films [2].

The emission characteristics in neat films show further modifications, with maxima at 475 nanometers and 496 nanometers and a reduced quantum yield of 0.70 [7]. This reduction is attributed to intermolecular interactions and possible excimer formation at high concentrations, despite the steric protection provided by the tert-butyl groups.

Excitation and Emission Dipole Moments

The excitation and emission dipole moments of 2,5,8,11-Tetra-tert-butylperylene provide crucial information about the electronic transition properties and molecular orientation effects. These parameters are essential for understanding energy transfer processes and polarization-dependent phenomena [2] [6].

The emission dipole moment at 459 nanometers has been determined to be 5 ± 5° relative to the long molecular axis in the molecular plane [2] [6]. This small angle indicates that the emission transition dipole is nearly aligned with the molecular long axis, consistent with the S₁ → S₀ transition being predominantly π-π* in character. The precise alignment facilitates efficient radiative decay and contributes to the high fluorescence quantum yield observed for this compound.

The excitation dipole moment at 416 nanometers shows a value of -10 ± 5° relative to the long molecular axis [2] [6]. This slight negative deviation suggests a minor rotation of the transition dipole moment for the higher-energy absorption band. The negative sign indicates that the dipole moment is oriented in the opposite direction compared to the emission dipole, reflecting the different electronic configurations involved in the absorption and emission processes.

For the short-wavelength excitation at 256 nanometers, the dipole moment angle is significantly larger at 80 ± 5° [2] [6]. This substantial deviation from the molecular long axis indicates that the high-energy absorption band involves electronic transitions with different symmetry properties, likely corresponding to higher-energy π-π* transitions with different orbital contributions.

The transition dipole moment for the S₁ → S₀ transition has been calculated to be 6.90 D in film conditions [9] [10]. This relatively large value reflects the strong oscillator strength of the electronic transition and contributes to the high molar extinction coefficients observed in absorption spectroscopy. The large transition dipole moment also facilitates efficient energy transfer processes in applications such as Förster resonance energy transfer (FRET) and triplet-triplet annihilation upconversion.

The fluorescence anisotropy measurements provide additional information about the orientation of the transition dipoles. For excitation at 260 nanometers and emission at 455 nanometers, the initial anisotropy r(0) is -0.16 ± 0.02 [2] [6]. This negative value indicates that the excitation and emission dipoles are not perfectly aligned, consistent with the different orientations of the dipole moments at different wavelengths.

In contrast, for excitation at 440 nanometers and emission at 455 nanometers, the initial anisotropy r(0) is positive at 0.35 ± 0.02 [2] [6]. This positive value indicates better alignment between the excitation and emission dipoles for the lower-energy transitions, reflecting the similar electronic configurations involved in the absorption and emission processes.

Time-Resolved Spectroscopic Analysis

The time-resolved spectroscopic behavior of 2,5,8,11-Tetra-tert-butylperylene reveals important insights into the excited-state dynamics and photophysical processes. The fluorescence decay characteristics show predominantly monoexponential behavior across various media, indicating well-defined excited-state kinetics [2] [6] [11].

In THF, the fluorescence lifetime is 4.8 nanoseconds, with a calculated natural lifetime of 5.2 nanoseconds [2]. The close correspondence between the observed and natural lifetimes indicates minimal non-radiative decay pathways, consistent with the high quantum yield observed in this solvent. The monoexponential decay profile suggests that the excited-state population is homogeneous and that intermolecular interactions are minimal.

Ethanol solutions exhibit a fluorescence lifetime of 5.1 nanoseconds with a natural lifetime of 5.3 nanoseconds [2]. The slightly longer lifetime in ethanol compared to THF may be attributed to solvent effects on the radiative decay rate and the local environment around the chromophore. The high quantum yield in ethanol (0.93) is consistent with the long fluorescence lifetime and efficient radiative decay.

The fluorescence decay in acetonitrile shows a lifetime of 4.9 nanoseconds with a natural lifetime of 5.1 nanoseconds [4]. This intermediate value reflects the solvent's moderate polarity and its interaction with the excited-state chromophore. The monoexponential decay behavior confirms the absence of significant aggregation or energy transfer processes in dilute acetonitrile solutions.

In polymer films, specifically poly(vinyl alcohol) matrices, the fluorescence lifetime is 4.5 nanoseconds with a natural lifetime of 5.3 nanoseconds [2] [6]. The reduced lifetime in the polymer matrix compared to the natural lifetime indicates the presence of additional non-radiative decay pathways, possibly related to intermolecular interactions or energy transfer to matrix components.

The time-resolved measurements in glycerol reveal a fluorescence lifetime of 4.9 nanoseconds, similar to other organic solvents [12]. The consistency of lifetime values across different solvents indicates that the excited-state properties are primarily determined by the intrinsic molecular characteristics rather than specific solvent interactions.

In more viscous media such as paraffin oil, the fluorescence lifetime is 4.6 nanoseconds [12]. The similar lifetime values across different viscosity environments suggest that the excited-state decay is not significantly affected by rotational dynamics or diffusion-limited processes.

Neat films show significantly different behavior, with a fluorescence lifetime of 2.1 nanoseconds and multiexponential decay kinetics [7]. The shortened lifetime and complex decay profile indicate the presence of intermolecular interactions, energy transfer processes, and possible excimer formation at high concentrations. The multiexponential nature reflects the heterogeneous environment in neat films with different molecular arrangements and interaction types.

Anisotropy Measurements and Molecular Orientation

The anisotropy measurements of 2,5,8,11-Tetra-tert-butylperylene provide detailed information about molecular orientation, rotational dynamics, and the spatial arrangement of transition dipoles. These measurements are crucial for understanding the compound's behavior in organized media and its applications in polarization-sensitive systems [2] [6] [11].

In poly(vinyl alcohol) polymer films, the fluorescence anisotropy shows remarkable stability over time, indicating that molecular motion is effectively quenched on the timescale of fluorescence decay [2] [6]. This observation suggests that the molecules are rigidly held within the polymer matrix, preventing rotational relaxation during the excited-state lifetime of approximately 4.5 nanoseconds.

The initial fluorescence anisotropy r(0) shows strong wavelength dependence, reflecting the different orientations of excitation and emission dipoles. For excitation at 260 nanometers and emission at 455 nanometers, r(0) = -0.16 ± 0.02 [2] [6]. This negative value indicates that the high-energy excitation dipole is oriented differently from the emission dipole, consistent with the 80° angle determined for the 256 nanometer excitation dipole moment.

For excitation at 440 nanometers and emission at 455 nanometers, r(0) = 0.35 ± 0.02 [2] [6]. This positive value indicates better alignment between the excitation and emission dipoles for the lower-energy transitions. The magnitude of 0.35 is consistent with the theoretical maximum of 0.4 for parallel dipoles in a rigid system, considering the small angular deviation of 5° for the emission dipole.

In solution-phase measurements, the anisotropy decay characteristics provide information about rotational dynamics. In alkane solvents, the compound exhibits rotational correlation times that vary linearly with viscosity, following hydrodynamic models [11]. The rotational behavior can be modeled as an oblate ellipsoid, consistent with the planar aromatic structure with bulky tert-butyl substituents.

The anisotropy decay in alcohols shows different characteristics compared to alkanes, with higher values of the rotational correlation time to viscosity ratio [11]. This difference is attributed to the higher free volume in alcohols compared to alkanes, affecting the rotational dynamics of the chromophore. The quasi-hydrodynamic models, particularly the Dote-Kivelson-Schwartz (DKS) model, provide good predictions for the experimental observations.

Temperature-dependent anisotropy measurements in viscous media such as glycerol reveal that the rotational correlation times follow the expected temperature dependence [11]. The measurements show that the compound undergoes rotational motion like a spherical particle in glycerol, while maintaining ellipsoidal behavior in other solvents.

The limiting anisotropy values determined from low-temperature measurements provide information about the fundamental orientation of transition dipoles. For the S₀ ↔ S₁ transition, the limiting fluorescence anisotropy r₀ is approximately 0.38 [12]. This value is consistent with the nearly parallel orientation of excitation and emission dipoles for the main electronic transition.

The anisotropy measurements in organized systems such as lipid vesicles reveal additional complexity related to molecular orientation within anisotropic environments [13] [14]. The Förster radius determined from anisotropy and energy transfer measurements in vesicles is 33.4 ± 1 Å, which is smaller than typical vesicle dimensions, making it suitable for studying membrane organization and dynamics.

The rotational diffusion coefficients determined from anisotropy decay measurements show that the ratio of parallel to perpendicular diffusion coefficients (D‖/D⊥) is approximately 10 [12]. This anisotropy in rotational diffusion reflects the non-spherical molecular shape and the different resistance to rotation about different molecular axes.

In polymer films and organized media, the anisotropy measurements provide insights into the molecular orientation distribution and the degree of ordering [2] [6]. The persistence of anisotropy over the fluorescence lifetime indicates that the molecules maintain their orientation during the excited-state decay, making them suitable for applications requiring stable polarization properties.

XLogP3

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Wikipedia

2,5,8,11-Tetra-tert-butylperylene

Dates

Last modified: 08-15-2023

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